molecular formula C35H48O B14278970 1-[(Octadecyloxy)methyl]pyrene CAS No. 134217-20-2

1-[(Octadecyloxy)methyl]pyrene

Cat. No.: B14278970
CAS No.: 134217-20-2
M. Wt: 484.8 g/mol
InChI Key: ALQMWUGHSMFNHF-UHFFFAOYSA-N
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Description

1-[(Octadecyloxy)methyl]pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique optical and electronic properties. The addition of an octadecyloxy group to the pyrene structure enhances its solubility and modifies its chemical behavior, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Octadecyloxy)methyl]pyrene typically involves the alkylation of pyrene with an octadecyloxy group. One common method is the Williamson ether synthesis, where pyrene is reacted with an octadecyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(Octadecyloxy)methyl]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Octadecyloxy)methyl]pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Octadecyloxy)methyl]pyrene is largely dependent on its interaction with molecular targets and pathways. In biological systems, the compound can integrate into lipid membranes, altering their fluidity and permeability. This can affect membrane-bound proteins and signaling pathways, leading to changes in cellular functions . In photophysical applications, the compound’s fluorescence properties are utilized to study molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced solubility and unique combination of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and interaction with hydrophobic environments are important .

Properties

CAS No.

134217-20-2

Molecular Formula

C35H48O

Molecular Weight

484.8 g/mol

IUPAC Name

1-(octadecoxymethyl)pyrene

InChI

InChI=1S/C35H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-36-28-32-24-23-31-22-21-29-19-18-20-30-25-26-33(32)35(31)34(29)30/h18-26H,2-17,27-28H2,1H3

InChI Key

ALQMWUGHSMFNHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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